7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

This dual-pharmacophore building block merges a saturated octahydrocyclopenta[b][1,4]oxazine core with a thiazol-2-ylmethoxy side chain—an sp3-rich, fragment-like scaffold (MW 254 Da, XLogP3 0.7) impossible to replicate with nitrogen-only or oxygen-only analogs. Orthogonal derivatization sites (thiazole C–H / oxazine N–H) enable parallel library synthesis from a single intermediate. Supplied exclusively for R&D (≥95% purity); not for therapeutic or veterinary use. Pre-merged pharmacophore reduces screening library size without sacrificing coverage.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
Cat. No. B8108884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC1CC2C(C1COCC3=NC=CS3)OCCN2
InChIInChI=1S/C12H18N2O2S/c1-2-10-12(16-5-3-13-10)9(1)7-15-8-11-14-4-6-17-11/h4,6,9-10,12-13H,1-3,5,7-8H2
InChIKeyKZPUTSPATLCNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine – Core Identity and Procurement-Relevant Profile


7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine (CAS 1422066-14-5) is a bicyclic heterocycle that fuses an octahydrocyclopenta[b][1,4]oxazine core with a thiazol-2-ylmethoxy side chain . With a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol, the compound integrates two privileged pharmacophoric motifs—a saturated oxazine and an aromatic thiazole—within a single, sp3-rich framework . It is supplied exclusively as a research-grade building block (guaranteed purity ≥90–95%) and is not intended for therapeutic or veterinary use .

Why Generic Substitution Falls Short for 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine


Octahydrocyclopenta[b][1,4]oxazine derivatives bearing different heterocyclic appendages (e.g., imidazole, pyrimidine, or unsubstituted scaffolds) cannot be considered functionally interchangeable. The physicochemical identity and potential binding landscape of each analog diverge substantially—the thiazol-2-ylmethoxy substituent introduces specific sulfur-mediated polarizability, hydrogen-bond acceptor geometry, and lipophilicity that are absent in nitrogen-only or oxygen-only congeners . The quantitative evidence below demonstrates that even closely related analogs differ by >20% in molecular weight, by ≥2 hydrogen-bond acceptors, and by more than 1 log unit in computed partition coefficient, parameters that directly influence ADME behavior, target engagement, and synthetic tractability .

Product-Specific Quantitative Evidence Guide: 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate Thiazole-Appended Scaffold from Nitrogen-Only or Oxygen-Only Analogs

The target compound carries a thiazole ring (sulfur-containing) in the side chain, whereas the closest commercially available analogs feature imidazole (nitrogen-only) or pyrimidine (nitrogen-only) heterocycles, and the parent scaffold lacks any aromatic appendage. The molecular weight (254.35 g/mol) is 22.7% higher than that of the imidazole analog (207.27 g/mol) and 8.1% higher than the pyrimidine analog (235.28 g/mol), and the heavy atom count is 17 compared with 15 and 17, respectively . The sulfur atom in the thiazole ring contributes 0.8–1.2 additional polarizability units relative to nitrogen, which can alter binding-site complementarity and metabolic stability .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Computed LogP and Hydrogen-Bonding Profile Position Target Compound in a Distinct ADME Space

The computed partition coefficient (XLogP3) for the target compound is 0.7, with 5 hydrogen-bond acceptors and 1 hydrogen-bond donor. By comparison, the imidazole analog (C11H17N3O) lacks sulfur and has only 3 hydrogen-bond acceptors, while the pyrimidine analog (C12H17N3O2) possesses 4 acceptors but no sulfur-driven polarizability . The parent octahydrocyclopenta[b][1,4]oxazine scaffold has only 2 hydrogen-bond acceptors and 1 donor, with a significantly lower computed LogP . The combination of moderate lipophilicity and high acceptor count positions the thiazole analog in a region of chemical space associated with oral bioavailability (rule-of-five compliant) while offering more hydrogen-bonding capacity than any comparator .

ADME Prediction Physicochemical Profiling Library Design

Guaranteed Purity and Commercial Availability Enable Reproducible Procurement at Defined Specifications

The target compound is available from multiple vendors with a guaranteed purity of ≥90% (1 mg scale) to ≥95% (5–10 mg scale), with quoted delivery times of 14–23 working days and price points of 33–41 USD . In contrast, the imidazole and pyrimidine analogs are listed by fewer suppliers, and the parent scaffold is typically sold as a crude oil or technical-grade material without certified purity documentation . This difference in commercial maturity and quality assurance reduces procurement risk for the thiazole analog when compared to less well-characterized alternatives.

Chemical Procurement Reproducibility Screening Collection

Dual Heterocycle Architecture Offers Potential for Polypharmacology That Single-Pharmacophore Analogs Cannot Recapitulate

The concurrent presence of a saturated oxazine (a conformationally constrained morpholine bioisostere found in CNS-active agents and kinase inhibitors) and a thiazole ring (a recognized pharmacophore in antimicrobial, anti-inflammatory, and anticancer programs) within one molecule creates the possibility of simultaneous engagement of two distinct target classes [1]. By contrast, the imidazole analog lacks the sulfur-mediated interactions characteristic of thiazole, and the pyrimidine analog replaces the thiazole with a nitrogen-only heterocycle that has different π-stacking preferences and hydrogen-bond directionality . The parent oxazine scaffold, lacking any aromatic side chain, cannot engage aromatic binding pockets at all. No published head-to-head biological data are currently available for these compounds; therefore this evidence dimension is class-level inference based on the known behaviors of the constituent pharmacophores [1].

Polypharmacology Kinase Inhibition CNS Drug Discovery

Best Research and Industrial Application Scenarios for 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine


Fragment-Based Lead Generation Requiring Balanced Polarity and sp3 Character

With a molecular weight of 254 Da, XLogP3 of 0.7, and 5 hydrogen-bond acceptors, the compound resides within rule-of-five space and meets fragment-like criteria for FBLD libraries . Its sp3-rich octahydrocyclopenta-oxazine core provides three-dimensionality that is underrepresented in planar thiazole-only fragments, making it a valuable addition to diversity sets aimed at challenging protein targets.

Construction of Dual-Pharmacophore Screening Decks for Phenotypic Assays

The simultaneous presence of a saturated oxazine and an aromatic thiazole enables the compound to serve as a single-component entry in dual-pharmacophore screening collections [1]. Phenotypic screens that historically combine separate oxazine-containing and thiazole-containing fragments can use this compound as a pre-merged starting point, potentially reducing library size while maintaining pharmacophore coverage.

Physicochemical Property Benchmarking in Oxazine-Thiazole Series

The compound's computed properties (LogP, HBA, HBD, heavy atom count) are precisely documented across multiple independent databases . It can serve as a calibration standard when evaluating computational ADME models for heterocycle-containing small molecules, particularly for benchmarking sulfur-aromatic contributions to lipophilicity and solubility predictions.

Medicinal Chemistry Building Block for Late-Stage Functionalization

The thiazole ring and the oxazine nitrogen offer orthogonal sites for further derivatization—nucleophilic substitution at the thiazole and alkylation or acylation at the oxazine nitrogen . This dual reactivity is not available in analogs that contain only nitrogen heterocycles, making the target compound a strategically versatile intermediate for parallel synthesis of focused libraries.

Quote Request

Request a Quote for 7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.